N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted at the 2-position with a carboxamide group. The N-alkyl chain includes a hydroxyl group and a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-7-5-10(6-8-11)13(23)9-21-15(24)16-22-12-3-1-2-4-14(12)25-16/h1-8,13,23H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSZOEISXJEMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole-2-carboxylic acid and 4-(trifluoromethyl)benzyl alcohol.
Step 1: The benzo[d]thiazole-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)benzo[d]thiazole-2-carboxamide.
Step 3: The intermediate is then subjected to a Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H₂), Pd/C catalyst, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Protein Binding: Can be used in studies of protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Diagnostic Imaging: The trifluoromethyl group can be used in the development of imaging agents for techniques like MRI.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzo[d]thiazole core can intercalate with DNA, while the hydroxyethyl and trifluoromethylphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound likely confers superior metabolic stability compared to fluorophenyl or methoxy substituents in analogs .
- The hydroxyethyl linker may reduce cytotoxicity relative to more lipophilic alkyl chains (e.g., thiazolidinone derivatives) .
Critical Analysis of Divergent Evidence
- Contradictions in Bioactivity: highlights potent kinase inhibition (IC₅₀ < 1 µM) for dual carboxamide analogs, while reports weaker antiproliferative effects (GI₅₀ > 8 µM) for thiazolidinone derivatives. This discrepancy may arise from differences in target selectivity or cellular uptake .
- Synthetic Feasibility: demonstrates high-yield (>80%) coupling for benzo[d]thiazole-2-carboxamides, whereas notes lower yields (60–70%) for triazole-thiazole hybrids, emphasizing the target compound’s synthetic accessibility .
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Chemical Formula : C16H16F3N1O2S1
- IUPAC Name : this compound
Key Functional Groups
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Hydroxy Group : Capable of forming hydrogen bonds, influencing biological interactions.
- Benzothiazole Moiety : Known for various pharmacological activities including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the intermediate 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol, which is then reacted with benzo[d]thiazole-2-carboxylic acid derivatives under basic conditions to yield the final product. The reaction conditions often include refluxing in organic solvents to ensure complete conversion .
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against leukemia and solid tumor-derived cell lines .
A comparative analysis of related compounds demonstrated that modifications on the benzothiazole ring significantly influence their anticancer activity. The presence of electron-donating groups enhances cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Although some derivatives have shown promising results against bacterial strains, further studies are needed to establish the efficacy of this specific compound against a broader spectrum of pathogens .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells where it can modulate enzyme activities or receptor interactions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating various benzothiazole derivatives, one compound exhibited an IC50 value of 1.98 µg/mL against A431 cancer cells, indicating strong antiproliferative activity. Molecular docking studies revealed that these compounds interact primarily through hydrophobic contacts with target proteins, suggesting a viable pathway for therapeutic development .
Q & A
What are the common synthetic routes for synthesizing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide and its analogs?
Methodological Answer:
The synthesis typically involves coupling reactions between benzo[d]thiazole-2-carboxylic acid derivatives and substituted amines or alcohols. Key steps include:
- Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) and coupling with amines .
- Hydrolysis of ester intermediates to generate free acids for subsequent reactions (e.g., Method G in ) .
- Introduction of trifluoromethyl groups via nucleophilic substitution or aryl halide cross-coupling .
Example Protocol from Evidence:
How is the purity and structural integrity of synthesized derivatives confirmed?
Methodological Answer:
- Chromatography : HPLC with UV detection (e.g., 98–99% purity for compounds 29 and 31 in ) .
- Spectroscopy :
- Elemental Analysis : Comparing calculated vs. experimental C/H/N/S content .
What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : COX-1/2 inhibition assays (e.g., compound 9 in ) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., thiazole-triazole derivatives in ) .
- Neuroprotective Activity : Aβ aggregation inhibition for Alzheimer’s research (e.g., benzothiazole derivatives in ) .
- Anti-inflammatory Testing : TNF-α/IL-6 suppression in macrophages (e.g., derivatives in ) .
How can researchers optimize low yields in amidation or coupling steps?
Methodological Answer:
- Catalyst Screening : Use CuI or Pd catalysts for aryl halide couplings (e.g., , compound 29) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency .
- Temperature Control : Reflux conditions for hydrolysis ( ) vs. room temperature for couplings .
- Purification : Column chromatography with gradient elution (e.g., EtOAc/hexane) .
How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use positive controls (e.g., ibuprofen for COX inhibition) and replicate under identical conditions .
- Verify Compound Stability : Assess degradation via HPLC before/after assays .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What computational approaches predict target binding modes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., docking poses in ) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl enhances lipophilicity) with activity .
How do substituents influence pharmacological properties?
Key Findings from Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
